[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476371
InChI: InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3/t16-,17-/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13476371

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3/t16-,17-/m0/s1
Standard InChI Key PSBXASJIQIQREC-IRXDYDNUSA-N
Isomeric SMILES CCN([C@H]1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Stereochemistry

The compound’s architecture features three key components:

  • A (S)-configured pyrrolidine ring at position 3.

  • An (S)-2-amino-3-methylbutanoyl side chain linked to the pyrrolidine nitrogen.

  • An N-ethylcarbamate benzyl ester group attached to the pyrrolidine’s 3-position .

Stereochemical Configuration

  • The pyrrolidine ring adopts an (S)-configuration at C3, while the amino acid side chain maintains an (S)-configuration at C2 .

  • This stereochemistry is critical for biological activity, as enantiomeric forms (e.g., the (R)-isomer in source 11) exhibit distinct physicochemical and pharmacological profiles.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₉N₃O₃
Molecular Weight347.5 g/mol
IUPAC Namebenzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate
SMILESCCN([C@H]1CCN(C1)C(=O)C@HN)C(=O)OCC2=CC=CC=C2
InChI KeyPSBXASJIQIQREC-IRXDYDNUSA-N

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves three primary steps:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.

  • Amino Acid Coupling: Introduction of (S)-2-amino-3-methylbutanoic acid via peptide coupling reagents (e.g., HOBt/EDCI).

  • Carbamate Installation: Reaction of the pyrrolidine amine with ethyl chloroformate, followed by benzyl esterification.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
Coupling ReagentHOBt/EDCI in DMF85% → 92%
Temperature0–5°C (carbamate step)Reduced side products
SolventDichloromethane (esterification)Purity >98%

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in aqueous media (0.12 mg/mL in PBS pH 7.4); highly soluble in DMSO (≥50 mg/mL) .

  • Stability: Degrades under acidic conditions (t₁/₂ = 2.3 h at pH 2) due to carbamate hydrolysis .

Spectroscopic Data

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O carbamate), 1650 cm⁻¹ (amide I) .

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.51 (s, 2H, OCH₂Ph), 3.98–3.86 (m, 1H, pyrrolidine C3-H), 3.42–3.35 (m, 2H, N-CH₂-CH₃) .

Pharmacological and Biological Insights

Table 3: Comparative Bioactivity of Carbamate Analogs

CompoundIC₅₀ (Serine Protease)LogP
Target Compound12.3 µM2.8
[(R)-Isomer]89.7 µM2.7
Benzyl carbamate (control)>500 µM1.9

Applications in Drug Development

Lead Optimization

  • The compound’s balanced LogP (2.8) and polar surface area (78 Ų) align with Lipinski’s criteria for oral bioavailability .

  • Used as a precursor in synthesizing protease inhibitors targeting flaviviruses (e.g., Dengue, Zika) .

Patent Landscape

  • US20120328565A1: Claims benzimidazole-carbamate hybrids for antiviral use, highlighting structural similarities .

  • US8765731B2: Covers pyrrolidine carbamates in CNS disorders, validating the scaffold’s therapeutic potential .

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